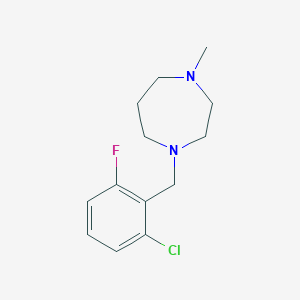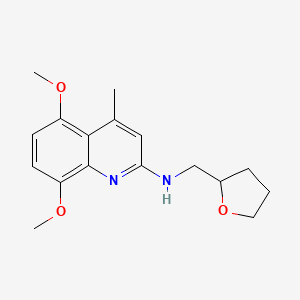
5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine, also known as DMQX, is a potent antagonist for the glutamate receptor. DMQX is a synthetic compound that has been widely used in scientific research to study the mechanisms of action of glutamate receptor antagonists.
作用机制
5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is a non-competitive antagonist for the AMPA receptor subtype of glutamate receptors. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine binds to the receptor at a site that is distinct from the glutamate binding site and prevents the receptor from opening to allow the influx of calcium ions. This inhibition of the receptor prevents the excitatory effects of glutamate and reduces the neurotransmission of glutamate in the brain.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to have a number of biochemical and physiological effects. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to inhibit the expression of immediate early genes in the hippocampus, which are involved in synaptic plasticity and learning. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has also been shown to reduce the release of glutamate and the activity of glutamate receptors in the brain. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
实验室实验的优点和局限性
5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has several advantages for lab experiments. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is a potent and selective antagonist for the AMPA receptor subtype of glutamate receptors, which allows for the investigation of the specific role of this receptor subtype in various biological processes. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is also a synthetic compound, which allows for the precise control of its concentration and purity. However, 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has some limitations for lab experiments. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is a non-competitive antagonist, which makes it difficult to study the kinetics of the receptor. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine also has a relatively short half-life, which requires frequent dosing in experiments.
未来方向
There are several future directions for the study of 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine and glutamate receptor antagonists. One direction is the investigation of the therapeutic potential of glutamate receptor antagonists for neurological disorders. Another direction is the development of more potent and selective glutamate receptor antagonists. Additionally, the investigation of the structural basis of the interaction between 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine and the AMPA receptor subtype could lead to the development of novel therapeutic agents. Finally, the investigation of the role of glutamate receptors in other biological processes, such as pain, addiction, and immune function, could provide new insights into the function of the brain and the development of novel therapeutic agents.
合成方法
5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is synthesized from 2-quinolinecarboxylic acid through a series of chemical reactions. The first step involves the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the reduction of the nitro group to an amino group using palladium on carbon (Pd/C) and hydrogen gas. The third step involves the protection of the amino group with a t-butoxycarbonyl (Boc) group. The fourth step involves the reaction of the protected amine with tetrahydro-2-furanylmethyl chloride to form the tetrahydro-2-furanylmethyl-protected amine. The fifth step involves the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to form the final product, 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine.
科学研究应用
5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been widely used in scientific research to study the mechanisms of action of glutamate receptor antagonists. Glutamate is the primary excitatory neurotransmitter in the brain, and glutamate receptor antagonists have been shown to have therapeutic potential for a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. 5,8-dimethoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been used in studies to investigate the role of glutamate receptors in synaptic plasticity, learning, and memory.
属性
IUPAC Name |
5,8-dimethoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-9-15(18-10-12-5-4-8-22-12)19-17-14(21-3)7-6-13(20-2)16(11)17/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTSFFRFMIAVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-dimethoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5188000.png)
![4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5188005.png)
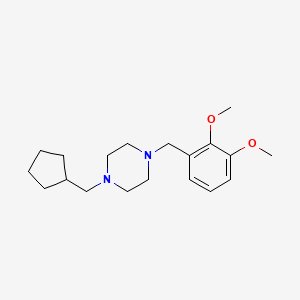
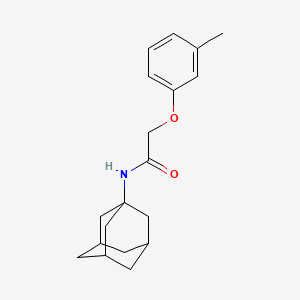
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)
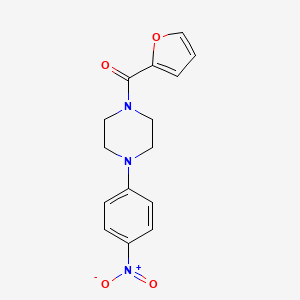
![N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide](/img/structure/B5188035.png)
![1-mesityl-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5188042.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5188049.png)
![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5188055.png)
![1-(hydroxymethyl)-4-(4-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5188081.png)
![2-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5188085.png)
![11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188087.png)
